N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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Overview
Description
N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiophene ring, a sulfonyl group, and a tetrahydroisoquinoline moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Stille coupling reaction, where a thiophene derivative is coupled with a halogenated precursor.
Sulfonylation: The thiophene ring is then sulfonylated using a sulfonyl chloride in the presence of a base.
Amidation: Finally, the carboxamide group is introduced through an amidation reaction with butylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or other biomolecules. This can lead to the modulation of various biochemical pathways, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-4-(phenylsulfonyl)-2-(thiophen-2-yl)oxazol-5-amine
- N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Uniqueness
N-butyl-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is unique due to its combination of a tetrahydroisoquinoline core with a thiophene-sulfonyl moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
N-butyl-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-2-3-10-19-18(21)16-12-14-7-4-5-8-15(14)13-20(16)25(22,23)17-9-6-11-24-17/h4-9,11,16H,2-3,10,12-13H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLOHOLPRDSVNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CC2=CC=CC=C2CN1S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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